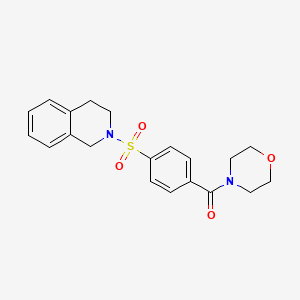

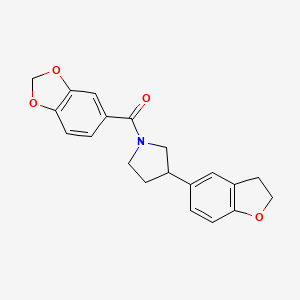

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

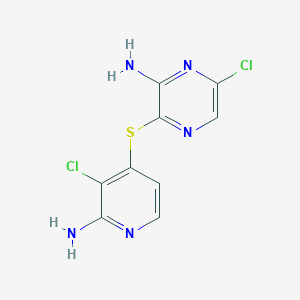

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.375. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Organocatalysis in Synthesis

A notable application of pyrrolidine derivatives, which are structurally related to 1-(2H-1,3-Benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, is their use in asymmetric organocatalysis. Specifically, an enantio- and diastereoselective approach to synthesizing pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold has been developed. This method employs a [3+2] cycloaddition between 2-arylidenebenzofuran-3(2H)-ones and imines, with quinine as a simple and accessible catalyst. The process achieves high chemical and stereochemical efficiency, showcasing the potential of these compounds in producing biologically relevant heterocycles with high yield and selectivity (Kowalczyk, D., Wojciechowski, J., & Albrecht, Ł., 2016).

CYP19 (Aromatase) Inhibition

Another significant application involves the synthesis and evaluation of novel 1-[(benzofuran-2-yl)phenylmethyl]-pyridine, -imidazole, and -triazole derivatives for inhibitory activity against CYP19 (aromatase), a key enzyme in steroidogenesis. These compounds, including variations substituted with methoxy and hydroxy groups, have demonstrated potent inhibitory activity, surpassing that of reference compounds in some cases. This research highlights the potential of benzofuran derivatives in developing selective aromatase inhibitors for therapeutic applications, particularly in conditions like estrogen-dependent cancers (Saberi, M. R., Vinh, T. K., Yee, S., Griffiths, B. J., Evans, P., & Simons, C., 2006).

Quantum and Thermodynamic Studies

Additionally, novel benzofuran derivatives have been synthesized and analyzed for their quantum, nonlinear optical (NLO), and thermodynamic properties. These studies, employing DFT calculations, have provided insight into the electronic structures, stability, and NLO properties of these compounds. Such research underlines the versatility of benzofuran derivatives in materials science, potentially paving the way for their application in optical devices and materials engineering (Halim, S. A., & Ibrahim, M., 2022).

Transfer Hydrogenation Catalysts

In the field of catalysis, research involving benzofuran and pyrrolidine structures has led to the development of water-soluble complexes efficient for the transfer hydrogenation of carbonyl compounds in water. This work not only contributes to the advancement of green chemistry by utilizing water as a solvent but also demonstrates the catalytic versatility of compounds with benzofuran moieties (Prakash, O., Joshi, H., Sharma, K., Gupta, P. L., & Singh, A., 2014).

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-20(15-2-4-18-19(10-15)25-12-24-18)21-7-5-16(11-21)13-1-3-17-14(9-13)6-8-23-17/h1-4,9-10,16H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJBGXHUOSJEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluorobenzyl 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2523041.png)

![2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2523043.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2523044.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2523045.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2523047.png)

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2523049.png)

![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2523052.png)

![1-Ethyl-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2523053.png)

![1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2523058.png)